1-(3,4-Dimethylphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Description
1-(3,4-Dimethylphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Prediction of Biological Activity
- Researchers have synthesized novel bicyclic systems, including compounds similar to the one , to predict their biological activity. One study described the one-pot condensation process used to form these compounds and presented the results of a PASS prediction for the biological activity of the synthesized compounds (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity Studies
- Some derivatives of 1,2,4-oxadiazoles, which share structural similarities with the compound , have been found to exhibit strong antimicrobial activity. A study focused on the synthesis of these derivatives and their structure–activity relationships in antimicrobial effects (Krolenko, Vlasov, & Zhuravel, 2016).
Application in Anticancer Agents
- Research has been conducted on substituted 1,3,4-oxadiazoles as potential anticancer agents. This study highlighted the importance of the tetrahydropyridine (THP) ring systems, commonly found in biologically active compounds, and their incorporation in 1,3,4-oxadiazole derivatives to enhance their biological activity. The synthesized compounds were evaluated for their anticancer activities (Redda & Gangapuram, 2007).
Synthesis and Characterization in Medicinal Chemistry
- A study aimed at discovering novel 1,3,4-oxadiazole compounds with potential medicinal properties synthesized a series of these compounds, including structures related to the compound . The research evaluated their antimicrobial and antioxidant activities, finding some compounds with significant biological activity (Chennapragada & Palagummi, 2018).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-13-6-7-17(8-14(13)2)26-12-16(11-20(26)27)23-24-22(25-31-23)15-9-18(28-3)21(30-5)19(10-15)29-4/h6-10,16H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTHLRSXIODHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
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